molecular formula C8H9N3O2 B1349771 N-cyclopropyl-3-nitropyridin-2-amine CAS No. 290313-20-1

N-cyclopropyl-3-nitropyridin-2-amine

Cat. No.: B1349771
CAS No.: 290313-20-1
M. Wt: 179.18 g/mol
InChI Key: MPSNZVZFQHGGDP-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a nitro group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-nitropyridine with cyclopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of N-cyclopropyl-3-nitropyridin-2-amine may involve large-scale nitration processes followed by amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-nitropyridin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-3-nitropyridin-2-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may enhance the compound’s stability and binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-3-nitropyridine: Similar in structure but with a bromine atom at the fifth position.

    3-Nitropyridine: Lacks the cyclopropyl group but shares the nitro group at the third position.

    N-cyclopropyl-3-aminopyridin-2-amine: The reduced form of N-cyclopropyl-3-nitropyridin-2-amine.

Uniqueness

This compound is unique due to the presence of both the cyclopropyl and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-11(13)7-2-1-5-9-8(7)10-6-3-4-6/h1-2,5-6H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSNZVZFQHGGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369442
Record name N-cyclopropyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290313-20-1
Record name N-Cyclopropyl-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290313-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-cyclopropyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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